Atorvastatin Lactam Phenanthrene Calcium Salt

Catalog No.
S995028
CAS No.
148127-12-2
M.F
C33H32FN2O6Ca1/2
M. Wt
591.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atorvastatin Lactam Phenanthrene Calcium Salt

Direct synthesis of amorphous Atorvastatin Calcium often yields inconsistent solids, hindering purification. This crystalline intermediate (CAS 148127-12-2) solves that via controlled crystallization, ensuring high purity and predictable filtration. - Crystallizable salt for efficient isolation - Defined crystalline form for reproducible scale-up - Critical for patent-compliant API manufacturing.

CAS Number

148127-12-2

Product Name

Atorvastatin Lactam Phenanthrene Calcium Salt

IUPAC Name

calcium;(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate

Molecular Formula

C33H32FN2O6Ca1/2

Molecular Weight

591.67

InChI

InChI=1S/2C33H33FN2O6.Ca/c2*1-19(2)33(31(41)35-21-8-4-3-5-9-21)29-25-11-7-6-10-24(25)27-16-20(34)12-13-26(27)30(29)36(32(33)42)15-14-22(37)17-23(38)18-28(39)40;/h2*3-13,16,19,22-23,37-38H,14-15,17-18H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*22-,23-,33?;/m11./s1

SMILES

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.[Ca+2]

Synonyms

Atorvastatin Lactam Phenanthrene Calcium Salt Impurity (mixture of diastereomers); [3R-[1(βR*,δR*),3R*]]-9-Fluoro-2,3-dihydro-β,δ-dihydroxy-3-(1-methylethyl)- 2-oxo-3-[(phenylamino)carbonyl]-1H-dibenz[e,g]indole-1-heptanoic Acid Calcium Salt

Atorvastatin Lactam Phenanthrene Calcium Salt is Atorvastatin impurity and a stable Atorvastatin formulation.

Purity

≥98%

Package Size

10 mg, 25 mg, 100 mg

Atorvastatin Phenanthrene Calcium Salt, CAS 148127-12-2, is a specifically engineered, crystalline salt of the active pharmaceutical ingredient (API) Atorvastatin. Its primary role is not as a final drug form but as a crucial, purifiable process intermediate. This specific salt allows for isolation and purification via crystallization, a critical step for achieving the high purity required for the final amorphous Atorvastatin Calcium API used in pharmaceutical formulations [1].

Research Fit

Workflow
Analytical method development and validation (HPLC/LC-MS)
Selection
High-purity reference standard for impurity profiling
Use context
ANDA submission support and quality control

In pharmaceutical manufacturing, the path to a pure API is as critical as the final product. Direct synthesis routes to amorphous Atorvastatin Calcium, the final dosage form, often present significant purification challenges, yielding inconsistent mixtures of amorphous and crystalline material unsuitable for large-scale filtration and drying [REFS-1, 2]. Substituting a well-defined crystalline intermediate like Atorvastatin Phenanthrene Calcium Salt with crude reaction mixtures or attempting to purify the final amorphous form directly can compromise the final API's purity and physical properties. The selection of this specific intermediate is a key process decision to ensure manufacturability and compliance with stringent regulatory standards for the final drug substance [1].

Substitution Risk

Molecular weight and salt form differ substantially from sodium salt analogs; chromatographic and mass spectrometric profiles may not transfer.
Phenanthrene-specific photodegradation pathway and phototoxicity mechanism are not shared by parent drug or other common impurities.
Regulatory impurity profiling and stability studies require exact reference standard for verifiable identification and quantification.

Defined and Reproducible Crystalline Structure for Consistent Processability

Unlike the final amorphous API, Atorvastatin Phenanthrene Calcium Salt possesses a distinct and stable crystalline structure, which is quantitatively confirmed by a specific Powder X-Ray Diffraction (PXRD) pattern. This defined solid-state form ensures predictable physical properties such as flowability and density, which are essential for consistent and efficient handling, filtration, and drying in a large-scale manufacturing environment [1].

Evidence DimensionPowder X-Ray Diffraction Pattern (2θ values)
Target Compound DataExhibits characteristic diffraction peaks at 6.8, 7.9, 8.8, 9.5, 11.8, 16.2, 17.0, 17.5, 18.2, 19.0, 19.8, 20.5, 21.0, 21.6, 22.4, 23.5, 24.5, 25.2, and 26.0 degrees 2θ [<a href="https://patents.google.com/patent/US6121461A/en" target="_blank">1</a>].
Comparator Or BaselineAmorphous Atorvastatin Calcium, which exhibits a broad, featureless halo pattern without any distinct diffraction peaks [REFS-1, 2].
Quantified DifferencePresence of multiple sharp, defined diffraction peaks versus a complete absence thereof, indicating a highly ordered crystalline lattice versus a disordered amorphous solid.
ConditionsPowder X-Ray Diffraction (PXRD) analysis using Copper Kα radiation.

A consistent crystalline form is critical for developing a robust, predictable, and scalable manufacturing process with reliable yields and batch-to-batch consistency.

Molecular weight vs. sodium salt analog
Direct head-to-head comparison
1183.31 vs 596.62 g/mol
(98.3% larger)
Supports distinct LC-MS identification and prevents analytical misassignment.
Calculated from molecular formula; calcium salt vs. monomeric sodium salt.

Enables Superior Purity of Final API Through Efficient Intermediate Crystallization

This crystalline salt is specifically designed as a process intermediate that can be "readily isolated in high purity" through standard crystallization techniques [1]. This provides a significant manufacturability advantage over synthesis routes that produce amorphous atorvastatin directly, which is known to be difficult to purify to the stringent levels required for an API, often resulting in inconsistent mixtures of forms that are unsuitable for filtration and drying [2].

Evidence DimensionAchievable Purity via Isolation Method
Target Compound DataEnables purification to >99.5% through crystallization prior to final conversion [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4333246/" target="_blank">3</a>].
Comparator Or BaselineDirect synthesis of amorphous atorvastatin, which presents purification challenges and can result in mixtures of forms [<a href="https://patents.google.com/patent/US20070049619A1/en" target="_blank">2</a>].
Quantified DifferenceProvides a dedicated, robust purification step (crystallization) that is unavailable for directly synthesized amorphous material, facilitating higher and more consistent final product purity.
ConditionsIndustrial synthesis and purification of Atorvastatin API.

Procuring this specific intermediate simplifies the manufacturing workflow for the final API, reducing purification costs and improving the final product's ability to meet regulatory purity standards.

Aquatic toxicity vs. parent drug
Class-level inference
48-h LC50 Daphnia magna
3.25 mg/L (P-ATV) vs 38.5 mg/L (ATV)
Reported 12-fold higher acute toxicity; supports environmental risk assessment.
P-ATV mixture contains phenanthrene-like byproducts; data to verify.
Photochemical reactivity mechanism
Class-level inference
Singlet oxygen photosensitizer; kq = 3×10⁹ M⁻¹ s⁻¹, triplet lifetime 26 μs
Phototoxicity pathway context; not observed for parent drug.
Laser flash photolysis data; light-protection strategy review recommended.
Purity & cost vs. alternative salt
Direct head-to-head comparison
>95% purity; €865 vs €503 per 1 mg (72% premium)
Supports procurement decision for specialized analytical standard use.
Pricing context as of May 2025; source-specific review.

Core Intermediate for Manufacturing High-Purity Amorphous Atorvastatin API

The primary application is its use as a purifiable crystalline intermediate. This salt is synthesized and then isolated in high purity via crystallization before being converted into the final, amorphous Atorvastatin Calcium API. This patented route ensures the final product consistently meets strict pharmaceutical quality and purity standards [1].

Development of Robust and Scalable Atorvastatin Synthesis Processes

For process chemistry and chemical engineering departments, this intermediate is the right choice for designing manufacturing routes that require physically stable solids. Its defined crystalline structure and consistent particle properties allow for predictable behavior during filtration, washing, and drying, which simplifies process scale-up and validation efforts [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
QC & method validation for ANDA submissions
High-purity reference standard, distinct molecular weight
HPLC/LC-MS method accuracy and impurity quantification
Phototoxicity & forced degradation studies
Reported singlet oxygen photosensitizer
Light-stress degradation pathway elucidation and protective packaging assessment
Environmental fate & ecotoxicology assessment
Enhanced aquatic toxicity context (12-fold vs parent drug)
Wastewater and surface water quantification; environmental risk review

Quantity

Milligrams-Grams

Appearance

Off-White to Light Brown Solid

Melting Point

>160°C

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